molecular formula C21H26ClN3O B2976756 N-(1-Benzylpiperidin-3-yl)-2-chloro-N-(pyridin-4-ylmethyl)propanamide CAS No. 2411285-48-6

N-(1-Benzylpiperidin-3-yl)-2-chloro-N-(pyridin-4-ylmethyl)propanamide

Cat. No. B2976756
CAS RN: 2411285-48-6
M. Wt: 371.91
InChI Key: RUDJNKQTMHRICO-UHFFFAOYSA-N
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Description

N-(1-Benzylpiperidin-3-yl)-2-chloro-N-(pyridin-4-ylmethyl)propanamide, also known as BTCP, is a chemical compound that belongs to the piperidine class of compounds. It has been of interest to the scientific community due to its potential application in the treatment of various neurological and psychiatric disorders.

Mechanism Of Action

N-(1-Benzylpiperidin-3-yl)-2-chloro-N-(pyridin-4-ylmethyl)propanamide acts as a selective dopamine reuptake inhibitor (DRI) and a sigma receptor agonist. It increases the levels of dopamine in the brain, which leads to an increase in the release of endogenous opioids. This mechanism of action is responsible for its analgesic and antinociceptive effects.
Biochemical and Physiological Effects
N-(1-Benzylpiperidin-3-yl)-2-chloro-N-(pyridin-4-ylmethyl)propanamide has been shown to produce analgesia and antinociception in animal models of pain. It also produces a reduction in locomotor activity and anxiolytic effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects.

Advantages And Limitations For Lab Experiments

N-(1-Benzylpiperidin-3-yl)-2-chloro-N-(pyridin-4-ylmethyl)propanamide has several advantages for use in lab experiments. It is a highly potent and selective DRI, which makes it useful for investigating the role of dopamine in various physiological and pathological conditions. It also has a relatively long half-life, which allows for sustained effects in animal models. However, N-(1-Benzylpiperidin-3-yl)-2-chloro-N-(pyridin-4-ylmethyl)propanamide has been shown to produce some adverse effects such as sedation, ataxia, and respiratory depression, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(1-Benzylpiperidin-3-yl)-2-chloro-N-(pyridin-4-ylmethyl)propanamide. One area of interest is its potential use in the treatment of addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to investigate its potential clinical application. Another area of interest is its potential use in the treatment of neuropathic pain. It has been shown to produce analgesia in animal models of neuropathic pain, and further research is needed to investigate its mechanism of action and potential clinical application.
Conclusion
In conclusion, N-(1-Benzylpiperidin-3-yl)-2-chloro-N-(pyridin-4-ylmethyl)propanamide is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its mechanism of action as a selective DRI and sigma receptor agonist has been studied extensively, and it has been shown to produce analgesia, antinociception, anxiolytic, and antidepressant effects. While it has some limitations for use in lab experiments, its potential clinical applications in the treatment of addiction and neuropathic pain warrant further investigation.

Synthesis Methods

The synthesis of N-(1-Benzylpiperidin-3-yl)-2-chloro-N-(pyridin-4-ylmethyl)propanamide involves the reaction of 1-benzylpiperidin-3-amine with 2-chloro-N-(pyridin-4-ylmethyl)propanamide in the presence of a suitable solvent and reagents. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. The purity of the compound is then verified using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Scientific Research Applications

N-(1-Benzylpiperidin-3-yl)-2-chloro-N-(pyridin-4-ylmethyl)propanamide has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to exhibit potent analgesic and antinociceptive effects in animal models of pain. It has also been investigated for its potential use in the treatment of depression, anxiety, and addiction.

properties

IUPAC Name

N-(1-benzylpiperidin-3-yl)-2-chloro-N-(pyridin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O/c1-17(22)21(26)25(15-19-9-11-23-12-10-19)20-8-5-13-24(16-20)14-18-6-3-2-4-7-18/h2-4,6-7,9-12,17,20H,5,8,13-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDJNKQTMHRICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=CC=NC=C1)C2CCCN(C2)CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Benzylpiperidin-3-yl)-2-chloro-N-(pyridin-4-ylmethyl)propanamide

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